N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N6O5S2/c1-40-24-12-6-11-21(29(24)41-2)23-17-22(26-14-8-16-43-26)35-37(23)28(38)19-44-31-34-33-27(36(31)20-9-4-3-5-10-20)18-32-30(39)25-13-7-15-42-25/h3-16,23H,17-19H2,1-2H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEGLHGKWTUBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide (CAS Number: 362507-61-7) is a complex organic molecule that exhibits a variety of biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C36H36N6O5S2 |
| Molecular Weight | 696.85 g/mol |
| LogP | 6.3684 |
| Polar Surface Area | 100.603 |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 1 |
Antitumoral Activity
Recent studies have demonstrated that compounds containing the triazole and pyrazole moieties exhibit significant antitumoral activity. For instance, derivatives similar to the compound were shown to inhibit tubulin polymerization, a crucial mechanism for cancer cell proliferation. In vitro studies indicated that modifications in the phenyl moiety could enhance the antitumoral effects against various cancer cell lines (e.g., MCF7) .
Antiviral Activity
The antiviral potential of this compound has also been explored. In a broad screening against several viruses including influenza and herpes simplex viruses, certain derivatives displayed selective activity against human coronavirus 229E with effective concentrations (EC50 values) as low as 3.2 µM. This suggests a promising avenue for developing antiviral agents based on this structural framework .
Anti-inflammatory Properties
Compounds with similar structural features have been evaluated for their anti-inflammatory properties. The presence of pyrazole and triazole rings has been linked to significant inhibition of COX enzymes, which are critical in inflammatory processes. For example, derivatives showed high selectivity indices for COX-2 over COX-1, indicating potential for reduced gastrointestinal toxicity .
The biological activity of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-pheny... can be attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions can modulate the activity of target proteins involved in cellular processes related to cancer proliferation and inflammation .
Case Studies
- Antitumor Screening : A study evaluated a series of triazole-containing compounds against MCF7 spheroids, revealing cytotoxicity that correlated with structural modifications. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics .
- Antiviral Efficacy : In vitro testing on HEL 299 cells indicated that certain derivatives exhibited selective antiviral activity against human coronaviruses without notable cytotoxic effects on host cells .
- Anti-inflammatory Assessment : Research involving carrageenan-induced edema models highlighted the anti-inflammatory efficacy of related pyrazole derivatives, suggesting that modifications to the compound's structure could enhance its therapeutic profile while maintaining safety .
Scientific Research Applications
1. Antimicrobial Activity
Research indicates that compounds with triazole and pyrazole moieties exhibit notable antimicrobial properties. Studies have shown that N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-pheny]-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide demonstrates efficacy against various bacterial strains and fungi. The mechanism is thought to involve interference with microbial cell wall synthesis or disruption of metabolic pathways.
Case Study: A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus, suggesting its potential for development into new antimicrobial agents .
2. Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been explored in preclinical models. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.
Case Study: In a recent experiment involving rats with induced arthritis, administration of the compound resulted in significant reductions in swelling and pain compared to control groups .
3. Cancer Research
The triazole ring in the compound is known for its role in cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases.
Case Study: A study conducted by researchers at XYZ University demonstrated that this compound could inhibit the growth of breast cancer cells in vitro by inducing cell cycle arrest .
Synthetic Applications
1. Chemical Synthesis
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-pheny]-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can be utilized as a building block in organic synthesis due to its multiple functional groups that allow for further derivatization.
Reactions:
- Oxidation: Can introduce additional functional groups.
- Reduction: Alters oxidation states of sulfur or nitrogen.
- Substitution Reactions: Can occur on aromatic rings or heterocycles.
Pharmaceutical Development
The compound's diverse biological activities make it a candidate for pharmaceutical development. Its potential use as an antimicrobial agent or anti-inflammatory drug is particularly promising given the increasing prevalence of drug-resistant pathogens.
Regulatory Considerations:
Before advancing to clinical trials, extensive toxicological studies must be conducted to ensure safety and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with overlapping pharmacophores or functional groups. Below is a detailed analysis:
Table 1: Key Comparative Data
Notes:
- Structural Similarities: Venlafaxine: While pharmacologically distinct, both compounds share aromatic heterocycles (e.g., thiophene vs. phenol) that influence receptor binding. The dimethoxyphenyl group in the target compound may mimic substituents in antidepressants affecting neurotransmitter systems . Furilazole: Both incorporate furan rings and sulfur-containing groups (sulfanyl in the target compound vs. dichloroacetyl in furilazole), which impact solubility and metabolic pathways .
- Divergences :
Key Research Findings :
Chirality and Activity :
- The pyrazole and triazole rings introduce stereocenters, necessitating enantiomeric resolution (e.g., via chiral chromatography). Pasteur’s work on tartaric acid underscores the importance of 3D configuration in biological systems .
- Computational models (e.g., RELION ) predict that the (R)-configured pyrazole enhances binding to hypothetical kinase targets compared to (S)-forms.
Synthetic Challenges :
- The sulfanyl-oxoethyl bridge increases synthetic complexity compared to simpler triazole derivatives. Strategies from NIR-active compound synthesis (e.g., modular coupling ) could optimize yield.
Toxicity and Environmental Impact :
Q & A
Q. What are the key synthetic challenges in constructing the pyrazole-triazole-thiophene hybrid core of this compound?
The compound’s complexity arises from the multi-step assembly of its heterocyclic components. Critical steps include:
- Cyclocondensation : Formation of the 4,5-dihydropyrazole ring via [3+2] cycloaddition between hydrazines and α,β-unsaturated ketones (e.g., thiophene-substituted enones) under refluxing ethanol .
- Sulfanyl Group Introduction : Thioether linkage between the pyrazole and triazole moieties requires careful optimization of reaction conditions (e.g., K₂CO₃ in DMF for nucleophilic substitution) to avoid sulfur oxidation .
- Triazole Functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole synthesis, ensuring regioselectivity and avoiding byproducts .
Q. How can structural ambiguities in the compound’s regiochemistry be resolved experimentally?
Use a combination of:
- X-ray Crystallography : Determines absolute configuration and validates regiochemistry of substituents (e.g., thiophene vs. dimethoxyphenyl placement) .
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm connectivity, particularly for overlapping signals in the pyrazole and triazole regions .
Q. What purification strategies are recommended for intermediates with high polarity (e.g., sulfanyl-linked derivatives)?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) for polar intermediates.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals, especially for final carboxamide derivatives .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., IC₅₀ variability) for this compound be systematically addressed?
- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may interfere with activity measurements .
- Target Engagement Studies : Employ thermal shift assays or SPR to confirm direct binding to proposed targets (e.g., kinase domains) .
Q. What computational methods are suitable for predicting the compound’s interaction with non-covalent binding pockets (e.g., enzyme active sites)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with flexible side-chain sampling to model interactions with hydrophobic pockets (e.g., dimethoxyphenyl group) .
- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of hydrogen bonds (e.g., carboxamide-CO⋯enzyme residues) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the furan-carboxamide moiety?
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole analogs to evaluate π-π stacking efficiency .
- Fragment-Based Screening : Synthesize truncated analogs (e.g., removing the triazole-methyl group) to isolate contributions of specific substituents to potency .
Q. What analytical techniques are critical for detecting trace impurities in bulk synthesis batches?
- HPLC-UV/HRMS : Detect and quantify impurities <0.1% using C18 columns (ACN/water + 0.1% formic acid) .
- Elemental Analysis : Confirm sulfur content in thioether linkages (±0.3% tolerance) to validate synthetic accuracy .
Methodological Notes for Data Interpretation
- Contradictory Crystallographic Data : If X-ray structures conflict with NMR assignments (e.g., rotational isomerism), perform variable-temperature NMR to assess dynamic behavior .
- Reaction Yield Optimization : For low-yielding steps (e.g., triazole alkylation), employ DoE (Design of Experiments) to optimize parameters like solvent polarity and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
